molecular formula C15H21NO2S B2777748 6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane CAS No. 2309572-38-9

6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane

Cat. No.: B2777748
CAS No.: 2309572-38-9
M. Wt: 279.4
InChI Key: PXIHMBFKBGLRHY-UHFFFAOYSA-N
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Description

6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. The unique structure of this compound, characterized by a spirocyclic framework, makes it a valuable scaffold for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane typically involves the formation of the spirocyclic core through a series of ring-closing reactions. One common method involves the use of 3-bromo-2,2-bis(bromomethyl)propanol as a starting material, which undergoes a series of nucleophilic substitutions and cyclizations to form the desired spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to facilitate the ring-closing reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in drug design.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethyl-2-(4-methylbenzenesulfonyl)-2-azaspiro[3.3]heptane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the sulfonyl group and the spirocyclic framework makes it a versatile compound for various applications .

Properties

IUPAC Name

6,6-dimethyl-2-(4-methylphenyl)sulfonyl-2-azaspiro[3.3]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-12-4-6-13(7-5-12)19(17,18)16-10-15(11-16)8-14(2,3)9-15/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIHMBFKBGLRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)CC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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